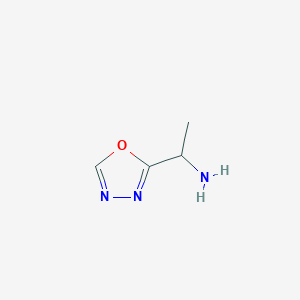

1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

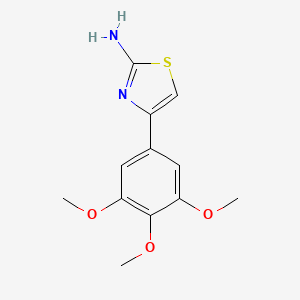

1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine is a compound that falls within the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of significant interest due to their wide range of biological activities and potential applications in various fields, including pharmacology and materials science.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazol derivatives, including those similar to this compound, has been explored through various methods. One efficient approach is a one-pot reaction involving isothiocyanates, amidines/guanidines, and hydroxylamine, facilitated by metallic-thiophile-assisted desulfurization, leading to N-hydroxyguanidine intermediates and subsequent cyclization to form the oxadiazole ring . Another method involves the reaction of hydrazides with cyanogen bromide under ultrasound-assisted conditions, yielding 1,3,4-oxadiazol-2-amines with good efficiency .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazol derivatives is characterized by the presence of the oxadiazole ring. In the case of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, X-ray crystallography revealed an orthorhombic space group with intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, and a strong π-interaction was confirmed through quantum chemical calculations .

Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions. For instance, the reaction of 1,3,4-oxadiazole with primary amines can lead to the formation of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Additionally, the Paal–Knorr reaction with 1,2,5-oxadiazole-3,4-diamine can selectively yield compounds with a heterocyclic substituent in the 4-position, which are of interest for their pharmacological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazol derivatives are influenced by their molecular structure. For example, the compound synthesized in has a density of 1.617 g·cm⁻³ and exhibits specific intermolecular interactions. The impact sensitivity and friction sensitivity of these materials can also be measured, indicating their potential as energetic material precursors . The thermal stability of these compounds is a critical factor in their synthesis, as demonstrated by a process safety-driven strategy for the synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide .

科学的研究の応用

Therapeutic Potency and Medicinal Chemistry

The 1,3,4-oxadiazole derivatives, including 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine, demonstrate a wide range of bioactivities due to their effective binding with different enzymes and receptors in biological systems. This interaction is facilitated by the peculiar structural features of the 1,3,4-oxadiazole ring, allowing for numerous weak interactions. Consequently, these derivatives have been extensively studied and utilized in medicinal chemistry for the treatment of various diseases. Their applications span anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, among other therapeutic areas. This extensive range showcases the 1,3,4-oxadiazole ring's significant contribution to the development of new medicinal agents with high therapeutic potency (Verma et al., 2019).

Synthetic Strategies and Biological Roles

The synthesis of 1,3,4-oxadiazole derivatives has been a focal point of research due to their importance in developing new therapeutic agents for numerous diseases. Innovative methods have been developed for the synthesis of these derivatives, underscoring their vital role in medicinal chemistry. This research not only explores the synthetic pathways but also highlights the biological applications of 1,3,4-oxadiazole candidates, providing a groundwork for the discovery of new therapeutic species (Nayak & Poojary, 2019).

Pharmacological Significance

The pharmacological significance of 1,3,4-oxadiazole and its derivatives, including this compound, is evident through their diverse biological activities. These derivatives exhibit notable antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The research highlights recent developments in the synthesis and biological applications of these compounds, providing insights into their potential use in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Metal-Ion Sensing Applications

Beyond their medicinal applications, 1,3,4-oxadiazole scaffolds have been explored for their potential in metal-ion sensing applications. This review outlines the synthetic strategies for 1,3,4-oxadiazole derivatives and their role as chemosensors. The high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make these molecules suitable for selective metal-ion sensing. This application demonstrates the versatility of the 1,3,4-oxadiazole ring in fields beyond pharmacology, including material science and analytical chemistry (Sharma et al., 2022).

作用機序

Target of Action

The primary target of 1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine is the enzyme DNA gyrase, a type II topoisomerase found in E. coli . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA .

Mode of Action

this compound interacts with its target, DNA gyrase, by inhibiting its ATPase activity . This action blocks the introduction of negative supercoils in DNA and traps the chromosome in a positively supercoiled state . This state may have a downstream impact on cell physiology and division .

Biochemical Pathways

The action of this compound on DNA gyrase affects the DNA supercoiling pathway. By inhibiting the ATPase activity of gyrase, the compound prevents the introduction of negative supercoils into DNA . This action disrupts the normal functioning of the DNA supercoiling pathway, which is essential for DNA replication, transcription, and repair .

Result of Action

The inhibition of DNA gyrase by this compound results in a positively supercoiled state of the chromosome . This state can have a significant impact on cell physiology and division . The compound’s action may also have antimicrobial effects, as suggested by the fact that DNA gyrase is a well-known target for antibacterial drugs .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, solvent environments can influence the properties of similar oxadiazole derivatives . .

将来の方向性

The future directions for “1-(1,3,4-Oxadiazol-2-yl)ethan-1-amine” and similar compounds could involve further exploration of their potential as antimicrobial agents . Additionally, the design and synthesis of new chemical entities with potential anti-infective activity could be a promising area of research .

特性

IUPAC Name |

1-(1,3,4-oxadiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3(5)4-7-6-2-8-4/h2-3H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQXABTZXRCQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=CO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)